4-methoxy-N'-[(6Z)-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene]benzohydrazide
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Overview
Description
4-METHOXY-N’-[(6Z)-12-OXO-6H,12H-INDOLO[2,1-B]QUINAZOLIN-6-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole ring fused with a quinazoline moiety, which is further substituted with a methoxy group and a benzohydrazide group. This unique structure imparts significant biological and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N’-[(6Z)-12-OXO-6H,12H-INDOLO[2,1-B]QUINAZOLIN-6-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzhydrazide with an appropriate indoloquinazoline precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N’-[(6Z)-12-OXO-6H,12H-INDOLO[2,1-B]QUINAZOLIN-6-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like DMF or ethanol.
Major Products
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4-METHOXY-N’-[(6Z)-12-OXO-6H,12H-INDOLO[2,1-B]QUINAZOLIN-6-YLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-METHOXY-N’-[(6Z)-12-OXO-6H,12H-INDOLO[2,1-B]QUINAZOLIN-6-YLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in inflammation and cancer progression . The indole and quinazoline moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indoloquinazoline Derivatives: Compounds with similar structures, such as indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin), exhibit similar biological activities and are used in similar applications.
Quinazolinone Derivatives: These compounds share the quinazoline scaffold and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-METHOXY-N’-[(6Z)-12-OXO-6H,12H-INDOLO[2,1-B]QUINAZOLIN-6-YLIDENE]BENZOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and benzohydrazide groups enhances its reactivity and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C23H16N4O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-methoxy-N-[(12-oxo-5H-indolo[2,1-b]quinazolin-6-yl)imino]benzamide |
InChI |
InChI=1S/C23H16N4O3/c1-30-15-12-10-14(11-13-15)22(28)26-25-20-17-7-3-5-9-19(17)27-21(20)24-18-8-4-2-6-16(18)23(27)29/h2-13,24H,1H3 |
InChI Key |
VHKOHISIEQSCIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=NC2=C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C52 |
Origin of Product |
United States |
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